1h,1h-Perfluorooctyl p-toluenesulfonate
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Overview
Description
1h,1h-Perfluorooctyl p-toluenesulfonate is a chemical compound with the molecular formula C15H9F15O3S and a molecular weight of 554.27 g/mol . It is known for its unique properties due to the presence of both perfluorinated and sulfonate groups, making it useful in various scientific and industrial applications .
Preparation Methods
1h,1h-Perfluorooctyl p-toluenesulfonate can be synthesized through the reaction of 1h,1h-pentadecafluoro-1-octanol with tosyl chloride . The reaction typically involves the use of a base such as pyridine to facilitate the formation of the sulfonate ester. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis .
Chemical Reactions Analysis
1h,1h-Perfluorooctyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the perfluorinated chain.
Scientific Research Applications
1h,1h-Perfluorooctyl p-toluenesulfonate is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in proteomics research to modify proteins and peptides.
Surface Modification: The compound is used to modify surfaces to impart hydrophobic and oleophobic properties, making it useful in the development of non-stick coatings.
Biomedical Research: It is used in the development of drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 1h,1h-Perfluorooctyl p-toluenesulfonate involves its interaction with various molecular targets. The perfluorinated chain imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The sulfonate group can form ionic interactions with positively charged residues on proteins, affecting their structure and function .
Comparison with Similar Compounds
1h,1h-Perfluorooctyl p-toluenesulfonate is unique due to the combination of perfluorinated and sulfonate groups. Similar compounds include:
Perfluorooctane Sulfonate (PFOS): Similar in structure but lacks the aromatic ring present in this compound.
Perfluorooctanoic Acid (PFOA): Contains a carboxylic acid group instead of a sulfonate group, leading to different chemical properties and applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F15O3S/c1-7-2-4-8(5-3-7)34(31,32)33-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYGTLBGUNRBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F15O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306049 |
Source
|
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24962-65-0 |
Source
|
Record name | NSC173912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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